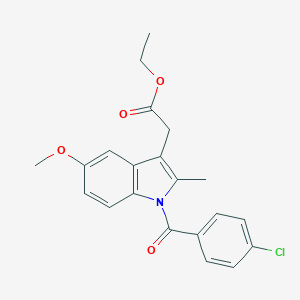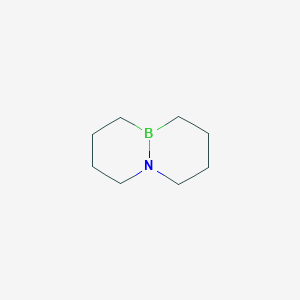
9-Aza-10-boradecalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aza-10-boradecalin is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound is a boron-containing analog of tryptamine, which has been shown to have various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 9-Aza-10-boradecalin is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. Studies have shown that this compound can activate the p38 MAPK pathway, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Additionally, 9-Aza-10-boradecalin has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 9-Aza-10-boradecalin has various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 9-Aza-10-boradecalin has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Furthermore, this compound has been shown to have antiviral activity against certain viruses, such as the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Aza-10-boradecalin in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Additionally, this compound has been shown to have various biological and pharmacological activities, making it a useful tool for studying the mechanisms of certain diseases. However, one of the limitations of using 9-Aza-10-boradecalin in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 9-Aza-10-boradecalin in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 9-Aza-10-boradecalin and its potential use in the treatment of cancer, viral infections, and other inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 9-Aza-10-boradecalin involves a multistep process that starts with the preparation of 2,3-dihydro-1H-indole-5-carboxylic acid. This intermediate is then converted to the corresponding amide, which is further reduced to the corresponding amine. The boron-containing moiety is then introduced using a boronate ester, followed by cyclization to form the final product.
Applications De Recherche Scientifique
9-Aza-10-boradecalin has been shown to have various biological and pharmacological activities, making it a potential candidate for scientific research. One of the main applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that 9-Aza-10-boradecalin has anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of cancer, viral infections, and other inflammatory diseases.
Propriétés
Numéro CAS |
18903-54-3 |
|---|---|
Nom du produit |
9-Aza-10-boradecalin |
Formule moléculaire |
C8H16BN |
Poids moléculaire |
137.03 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydroazaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H16BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H2 |
Clé InChI |
VBTBGTSTOFJXPD-UHFFFAOYSA-N |
SMILES |
B12CCCCN1CCCC2 |
SMILES canonique |
B12CCCCN1CCCC2 |
Autres numéros CAS |
18903-54-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



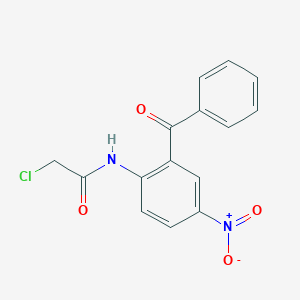
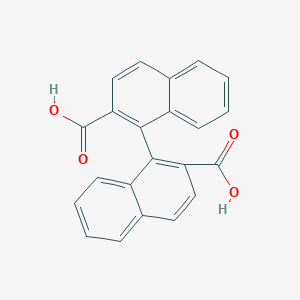
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
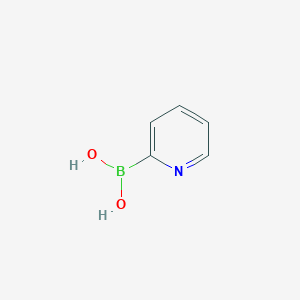
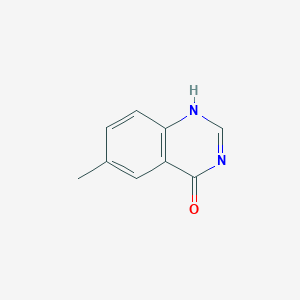
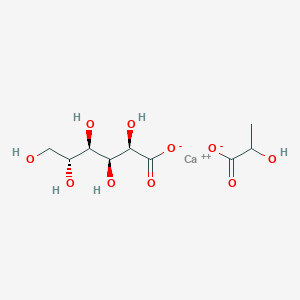
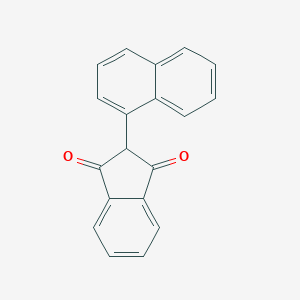
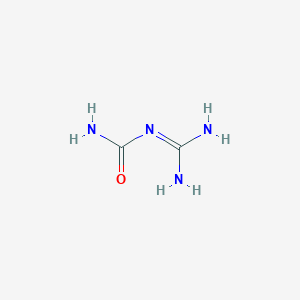
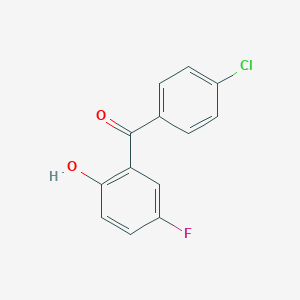
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
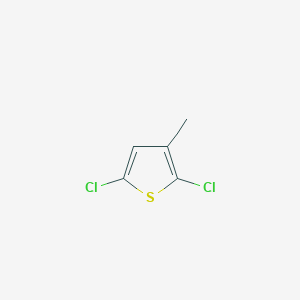
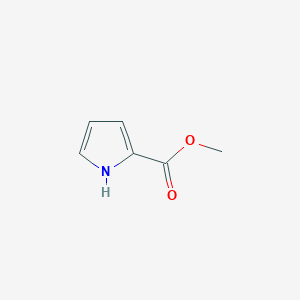
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
